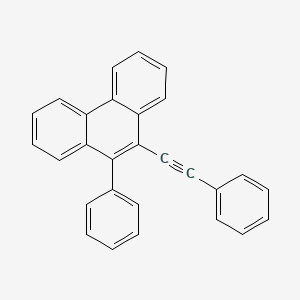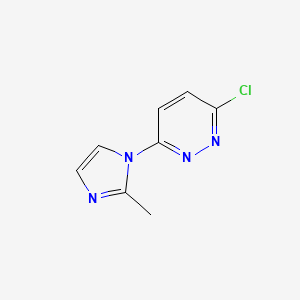
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Overview
Description
3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine, also known as CMI, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol, making it a particularly useful compound for laboratory experiments. CMI is used in synthetic methods, medical research, and biochemistry.
Scientific Research Applications
Fluorescent Dye Intermediates
3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine serves as an intermediate in the synthesis of fluorescent dyes. Researchers use it extensively for biological labeling and imaging studies. Its unique chemical structure allows it to participate in fluorescence-based assays and imaging techniques, aiding in visualizing cellular processes and protein localization .
Enzyme Substrate for Fluorescence Detection
In addition to its role as a dye precursor, this compound can function as an enzyme substrate. Scientists utilize it to detect the activity of specific fluorescent molecules. By monitoring changes in fluorescence intensity upon enzymatic reactions, researchers gain insights into enzyme kinetics, drug screening, and cellular signaling pathways .
Anti-Tubercular Activity
Although not directly related to its fluorescence properties, 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine has been investigated for its anti-tubercular potential. In a study by Patel et al., derivatives containing imidazole moieties were synthesized and evaluated for their activity against Mycobacterium tuberculosis. While further research is needed, this compound’s structural features may contribute to novel anti-tuberculosis drug development .
Anti-Inflammatory Properties
Interestingly, a derivative of this compound (specifically the 4-amino derivative) demonstrated potent anti-inflammatory activity, surpassing that of aspirin. Although more studies are warranted, this finding suggests potential therapeutic applications in managing inflammatory conditions .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 3-chloro-6-(2-methyl-1h-imidazol-1-yl)pyridazine, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have certain physical and chemical properties that could influence its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The compound is stable at room temperature , suggesting it may have certain environmental stability.
properties
IUPAC Name |
3-chloro-6-(2-methylimidazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWDBZNRRDAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507299 | |
| Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine | |
CAS RN |
75792-66-4 | |
| Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B1625413.png)
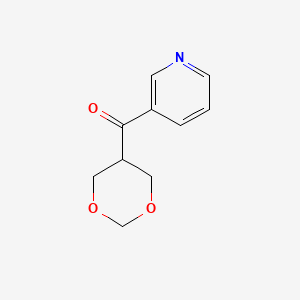

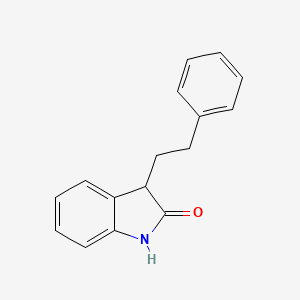

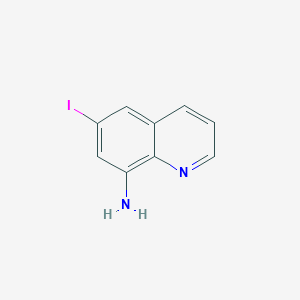
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B1625422.png)
